molecular formula C8H5NO2 B095037 1-Ethynyl-2-nitrobenzene CAS No. 16433-96-8

1-Ethynyl-2-nitrobenzene

Cat. No. B095037
CAS RN: 16433-96-8
M. Wt: 147.13 g/mol
InChI Key: FWAGYANFBMIHFQ-UHFFFAOYSA-N
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Description

1-Ethynyl-2-nitrobenzene is a chemical compound that is part of a broader class of nitrobenzene derivatives. These compounds are characterized by a nitro group (-NO2) attached to a benzene ring, which is further modified by the presence of an ethynyl group (-C≡CH). The presence of these functional groups influences the reactivity and properties of the molecule, making it a subject of interest in various chemical syntheses and applications.

Synthesis Analysis

The synthesis of nitrobenzene derivatives can be achieved through various methods. For instance, the reduction of 1-(2-chloroethyl)-2-nitrobenzene and 1-(2-bromoethyl)-2-nitrobenzene at carbon cathodes in an electrochemical process can lead to the formation of 1-nitro-2-vinylbenzene, which shares a similar nitro and vinyl group arrangement with 1-ethynyl-2-nitrobenzene . Additionally, the ethoxylation of p-chloronitrobenzene using phase-transfer catalysts under ultrasound irradiation conditions is another method that demonstrates the synthesis of ethoxy-nitrobenzene derivatives, which are structurally related to 1-ethynyl-2-nitrobenzene .

Molecular Structure Analysis

The molecular structure of 1-ethynyl-2-nitrobenzene derivatives can exhibit a variety of crystal structures depending on the length of the alkoxy chains attached to the benzene ring. For example, the crystal structures of three homologous dialkoxy ethynylnitrobenzenes were found to display great diversity, with different crystal systems and space groups observed. These structures are influenced by intermolecular C-H...O hydrogen bonds and the length of the alkyl chain .

Chemical Reactions Analysis

1-Ethynyl-2-nitrobenzene can undergo various chemical reactions due to the presence of reactive functional groups. For example, the electrochemical reduction of related nitrobenzene derivatives can lead to the formation of indoles, which are important heterocyclic compounds in organic chemistry . Furthermore, the nucleophilic addition to trinitrobenzene, a related compound, can result in the formation of a dinitro-tropane derivative, showcasing the reactivity of the nitro group in such molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-ethynyl-2-nitrobenzene derivatives are influenced by their molecular structure. For instance, the presence of the ethynyl group can contribute to the material's potential for nonlinear optical applications, as seen in the synthesis and structural study of a tolane derivative related to 1-ethynyl-2-nitrobenzene . Additionally, the synthesis of dibenzopentalenes from 2-bromo-1-ethynylbenzenes using nickel(0) complexes demonstrates the ability to construct derivatives with various functionalities, which can significantly alter the electronic properties of the compounds .

Scientific Research Applications

  • Structural Diversity in Homologous Compounds : A study by Oburn and Bosch (2017) focused on the synthesis and structural analysis of three dialkoxy ethynylnitrobenzenes. Despite subtle molecular structure changes, these compounds displayed great structural diversity, indicating the impact of minor modifications on the crystalline structures of such compounds (Oburn & Bosch, 2017).

  • Ethynyl-copper(I) Complexes : Coates and Parkin (1961) researched ethynyl (tertiary phosphine) copper(I) complexes and found that the metal-acetylenic orbital interactions were strong, contributing to the understanding of metal-acetylenic chemistry in various environments (Coates & Parkin, 1961).

  • Fe0 Reduction of Nitrobenzene in Wastewater : Mantha et al. (2001) studied the reduction of nitrobenzene to aniline in synthetic wastewater using zerovalent iron (Fe0). This research is relevant for environmental remediation and the treatment of industrial wastewater streams (Mantha, Taylor, Biswas & Bewtra, 2001).

  • Electron Attachment to Nitrobenzene Derivatives : Asfandiarov et al. (2007) investigated the electron attachment to various nitrobenzene derivatives, which has implications for understanding the electronic properties and reactivity of these compounds (Asfandiarov et al., 2007).

  • Aptasensor Development for Toxin Detection : Hayat et al. (2013) developed a highly sensitive electrochemical impedimetric aptasensor for detecting ochratoxin A, employing a layer with active ethynyl groups derived from a p-nitrobenzene compound. This highlights the application of nitrobenzene derivatives in biosensing technologies (Hayat, Sassolas, Marty & Radi, 2013).

  • Nitronyl Nitroxide and Nitroxide Polyradicals : Miura et al. (1993) synthesized polyradicals with nitronyl nitroxide radicals and characterized their magnetic properties, which are essential for understanding magnetic interactions in organic compounds (Miura et al., 1993).

properties

IUPAC Name

1-ethynyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c1-2-7-5-3-4-6-8(7)9(10)11/h1,3-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWAGYANFBMIHFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363458
Record name 1-Ethynyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethynyl-2-nitrobenzene

CAS RN

16433-96-8
Record name 1-Ethynyl-2-nitrobenzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethynyl-2-nitrobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Nitrophenylacetylene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
E Bosch, L Jeffries - Journal of Chemical Crystallography, 2016 - Springer
… The structure of 1-ethynyl-2-nitrobenzene, 1, has a single unique 1-ethynyl-2-nitrobenzene molecule in the asymmetric unit as shown in Fig. 1a. The molecule is disordered over two …
Number of citations: 1 link.springer.com
E Bosch, L Jeffries - Tetrahedron Letters, 2001 - academia.edu
… We first attempted to reduce the nitro group of the parent compound 1-ethynyl-2nitrobenzene, 1, with stannous chloride as the reductant6 and were surprised to note that the only …
Number of citations: 17 www.academia.edu
L Wang, Y Tian, Q Ran, Z Hu, J Xu, Y Xian… - Electrochemistry …, 2009 - Elsevier
… Then, 1-ethynyl-2-nitrobenzene is covalent grafted on Au surface via click reaction in a highly selective orientation. The product of the reaction is the stable heterocyclic linker, 1,4-…
Number of citations: 18 www.sciencedirect.com
KT Neumann, AT Lindhardt… - Journal of Labelled …, 2017 - Wiley Online Library
… Using 1-ethynyl-2-nitrobenzene as the nucleophile did not lead to any conversion applying … spectrum upon workup, indicating that 1-ethynyl-2-nitrobenzene is not stable under these …
TD Hoang - 1988 - search.proquest.com
… A hundred years after von Baeyer prepared 1-ethynyl-2-nitrobenzene (Ill) for the first time, Hagihara (8) reported a new preparation from 1-bromo-2-nitrobenzene with trimethyl …
Number of citations: 2 search.proquest.com
MS Lokolkar, PA Mane, S Dey… - European Journal of …, 2022 - Wiley Online Library
… 1-ethynyl-2-nitrobenzene was synthesized by Tokunaga et al. 12a using nano-Au/Fe 2 O 3 in a H 2 atmosphere, while Song et al. 12b employed IPrAuCl catalyst with diborane as …
L Wang, Q Ran, Y Tian, S Ye, J Xu, Y Xian, R Peng… - Microchimica Acta, 2010 - Springer
… Then, the mixed azide-terminated SAMs modified electrode was immersed in 1.0 mM of 1-ethynyl-2-nitrobenzene in 1:1 water/ethanol aqueous solutions, and 1.0 mol % copper (II) …
Number of citations: 18 link.springer.com
S Sharma, M Kumar, RA Vishwakarma… - The Journal of …, 2018 - ACS Publications
… Pyridine-N-oxide 1 also reacted well with ortho-substituted and bisubstituted phenylacetylenes such as 1-ethynyl-2-nitrobenzene and 1-ethynyl-4-fluoro-3-methylbenzene, and the …
Number of citations: 24 pubs.acs.org
NH Ansari, CA Dacko, NG Akhmedov… - The Journal of …, 2016 - ACS Publications
… In order to examine this idea, tributyl(1-(2-nitrophenyl)ethenyl)tin (22) was prepared from 1-ethynyl-2-nitrobenzene (17) in excellent isolated yield using the regioselective palladium …
Number of citations: 54 pubs.acs.org
JH Jung, YG Lim, KH Lee, BT Koo - Tetrahedron Letters, 2007 - Elsevier
… In the case of 1-ethynyl-2-nitrobenzene, even though the reaction went for 29 h, the azide peak in IR spectra did not clear and the trace of the peak remained. The alkynes having fluoro …
Number of citations: 40 www.sciencedirect.com

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